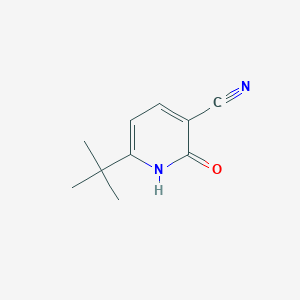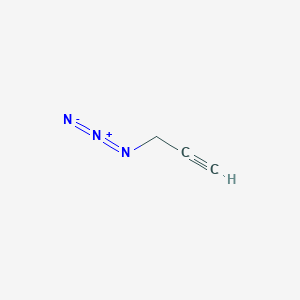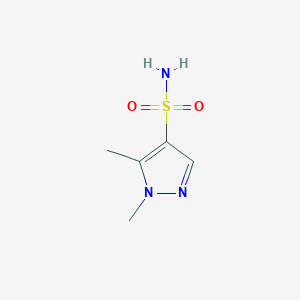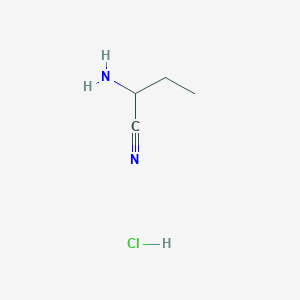
6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves a two-step process. It is derived from 4-(4-tert-butylphenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile . The title compound has been characterized using NMR, MS, and its X-ray structure .
Physical And Chemical Properties Analysis
- Precautionary Statements : P264 (Wash hands thoroughly), P270 (Do not eat, drink, or smoke), P280 (Wear protective gloves/eye protection), P301 + P312 + P330 (If swallowed, call a poison center, rinse mouth), P302 + P352 + P312 (If on skin, wash with plenty of soap and water, call a poison center), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place, store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .
科学的研究の応用
Pharmaceutical Chemistry
Application
“6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” and its related compounds have been studied for their antiproliferative activity . These compounds have shown potential in inhibiting the growth of various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer .
Method of Application
The compounds were synthesized via reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with H2O in acidic solution . The activity of the molecules was influenced by substituents in the pyridine ring 5- and 6-positions .
Results
The research showed that 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,4-dicarbonitrile and 2-oxo-6-tert-butyl-1,2,5,6,7,8-hexahydroquinoline-3,4-dicarbonitrile slightly inhibited the growth of leukemia (with a tendency to a greater degree for K-562 and SR), brain cancer (with a tendency to a greater degree for SNB-75), prostate cancer (with a tendency to a greater degree of PC-3), and breast cancer cell lines (with a tendency to a greater degree for MCF-7) .
Prion Disease Therapeutics
Application
Dicyanopyridine derivatives, which include “6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile”, have been studied for their potential as prion disease therapeutics .
Method of Application
The compounds are synthesized and then tested for their ability to inhibit the formation of prions .
Results
While specific results were not provided, the research indicates that these compounds have potential in the treatment of prion diseases .
Adenosine A2B Receptor Agonists
Application
Dicyanopyridine derivatives have also been studied for their potential as adenosine A2B receptor agonists .
Method of Application
The compounds are synthesized and then tested for their ability to bind to and activate the adenosine A2B receptor .
Results
While specific results were not provided, the research indicates that these compounds have potential in this area .
Antibacterial Agents
Application
Dicyanopyridine derivatives have been studied for their potential as antibacterial agents .
Method of Application
The compounds are synthesized and then tested for their ability to inhibit the growth of bacteria .
Results
While specific results were not provided, the research indicates that these compounds have potential as antibacterial agents .
Cardiac Disease Treatment
Application
Dicyanopyridine derivatives, including “6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile”, have been studied for their potential use in the treatment and prevention of cardiac diseases .
Method of Application
The compounds are synthesized and then tested for their ability to treat and prevent cardiac diseases .
Results
Hepatitis B Virus Treatment
Application
Dicyanopyridine derivatives have also been studied for their potential use in the treatment of hepatitis B virus .
Method of Application
The compounds are synthesized and then tested for their ability to treat hepatitis B virus .
特性
IUPAC Name |
6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRGMRVSJVMBMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513578 |
Source


|
| Record name | 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
4138-19-6 |
Source


|
| Record name | 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














